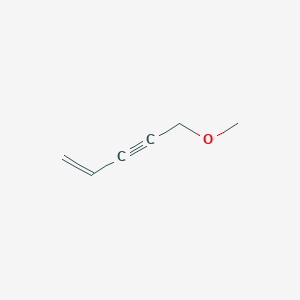

1-Penten-3-yne, 5-methoxy-

Description

The methoxy group (–OCH₃) is a common substituent in medicinal chemistry due to its electron-donating properties, which modulate reactivity, lipophilicity, and biological interactions . Below, we compare 5-methoxy derivatives with structurally or functionally related compounds to elucidate their unique properties.

Properties

CAS No. |

821-44-3 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

5-methoxypent-1-en-3-yne |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6-7-2/h3H,1,6H2,2H3 |

InChI Key |

JGNHPFJZWKPIQR-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-yne, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of 1-penten-3-yne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of 1-Penten-3-yne, 5-methoxy- may involve more efficient and scalable methods. One such method is the catalytic addition of methanol to 1-penten-3-yne using a heterogeneous catalyst, such as a metal oxide. This process can be carried out in a continuous flow reactor, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-yne, 5-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride can replace the methoxy group with a different substituent.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), strong acids or bases

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Penten-3-yne, 5-methoxy- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Penten-3-yne, 5-methoxy- involves its interaction with various molecular targets and pathways. The triple bond in the alkyne moiety can participate in cycloaddition reactions, forming cyclic intermediates. The methoxy group can also influence the reactivity and selectivity of the compound in different reactions. These interactions can lead to the formation of new chemical bonds and the generation of biologically active molecules.

Comparison with Similar Compounds

Antimicrobial and Antiparasitic Activities

5-Methoxy Flavones vs. Non-Methoxy Flavones

- 5-Methoxy Luteolin (from Vochysia divergens) demonstrated potent antischistosomal activity, causing 25% mortality in Schistosoma mansoni worms at 100 µM within 24 hours, outperforming 3′,5-dimethoxy luteolin .

- 5-Methoxy Flavone exhibited broad pharmacological effects, including sedation (LD₅₀ = 540 mg/kg intraperitoneal in mice) and rapid anesthesia (LD₅₀ = 66 mg/kg intravenous) . In contrast, non-methoxy flavones like apigenin or chrysin lack comparable sedative effects, suggesting the 5-methoxy group enhances central nervous system activity.

5-Methoxy Indoles vs. Halogenated Indoles

- In indole–naphthalene hybrids, the 5-methoxy indolyl derivative (compound 3c) showed reduced activity against Staphylococcus aureus (MIC = 20 µM) compared to the 5-chloro indolyl analog (MIC = 12 µM). However, against methicillin-resistant S. aureus (MRSA), the 5-methoxy group maintained potency (MIC = 193 µM), whereas a 5-benzyloxy substituent reduced activity .

Antioxidant and Antiaggregation Properties

- 5-Methoxy Indole Derivatives : In Aβ aggregation inhibition, 5-methoxy-substituted indole-3-carbaldehyde hydrazones (e.g., compounds 28–36) showed "good" activity, attributed to the hydrophobic effects of the methoxy group enhancing interactions with amyloid-β peptides .

- Melatonin Derivatives : Derivatives bearing a 5-methoxy group exhibited enhanced antioxidant activity (ORAC-FL = 2.34 trolox equivalents) compared to unsubstituted analogs, likely due to improved radical scavenging capacity .

Enzyme Inhibition Selectivity

- 5-Methoxy-6-Chloro Derivatives : In insect vs. mammalian enzyme inhibition, the 5-methoxy-6-chloro compound (XXXX) showed 159-fold higher potency against Prodenia gut epoxidase than rat liver microsomes. This selectivity contrasts with 6-chloro derivatives, which were less potent in insects, indicating the methoxy group enhances species-specific binding .

Antitumor Activity and Pharmacokinetics

- 5-Methoxy Psorospermin Analogs : The (2R′,3R′)-5-methoxypsorospermin displayed antitumor activity comparable to natural psorospermin but with superior pharmacokinetics. In rats, the 5-methoxy analog had a prolonged half-life (detectable post-IV injection) versus the natural compound, which was rapidly metabolized .

Chemical Reactivity and Stability

- 5-Methoxy Isatin : The electron-donating methoxy group slowed protonation in indophenine reactions, delaying consumption of 5-methoxy isatin by 1.5 hours compared to unsubstituted isatin .

- Metabolic Stability : In rat liver microsomes, 5-methoxy groups were metabolized faster than in insect preparations, suggesting species-dependent metabolic pathways .

Data Tables

Table 2: Physicochemical Influence of 5-Methoxy Group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.